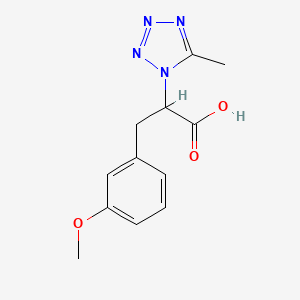
3-(3-methoxyphenyl)-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)propanoic acid
Descripción general
Descripción
3-(3-methoxyphenyl)-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)propanoic acid, also known as MPPA, is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. MPPA is a tetrazole-based compound that has been synthesized using different methods.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Structural AnalysisResearch into compounds structurally related to "3-(3-methoxyphenyl)-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)propanoic acid" emphasizes the significance of precise chemical synthesis and structural elucidation techniques. For instance, Kumarasinghe, Hruby, and Nichol (2009) discuss the regiospecific synthesis of a complex molecule and the critical role of X-ray crystallography in confirming its structure (Kumarasinghe et al., 2009). This underscores the importance of advanced analytical techniques in the characterization of novel compounds, a principle that is directly applicable to the study of "3-(3-methoxyphenyl)-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)propanoic acid."
Biological Activity and Pharmacological PotentialThe research highlights the exploration of biological activities and pharmacological potential of structurally related compounds. Garzinsky et al. (2018) synthesized a series of derivatives for a specific compound and assessed their potency as inhibitors of fatty acid amide hydrolase (FAAH), along with their metabolic stability (Garzinsky et al., 2018). This approach of evaluating the biological activity of structurally similar compounds provides a framework for assessing the potential pharmacological applications of "3-(3-methoxyphenyl)-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)propanoic acid."
Molecular Docking and Computational Studies
The utilization of computational studies, including molecular docking, to predict the interaction of molecules with biological targets is highlighted by the work of Al-Hourani et al. (2015), who conducted docking studies to understand the orientation and interaction of tetrazole derivatives within the active site of an enzyme (Al-Hourani et al., 2015). This methodology is pertinent to the research on "3-(3-methoxyphenyl)-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)propanoic acid," suggesting that computational tools could offer insights into its potential interactions with biological targets.
Propiedades
IUPAC Name |
3-(3-methoxyphenyl)-2-(5-methyltetrazol-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3/c1-8-13-14-15-16(8)11(12(17)18)7-9-4-3-5-10(6-9)19-2/h3-6,11H,7H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWCFCECCPNDJCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=NN1C(CC2=CC(=CC=C2)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-methoxyphenyl)-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-[(4-methyl-1,3-thiazol-2-yl)amino]acetate](/img/structure/B1460901.png)



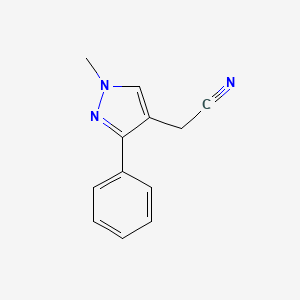

![5-Chloro-6-[(5-fluoro-2-methylphenyl)amino]pyridine-3-carboxylic acid](/img/structure/B1460913.png)

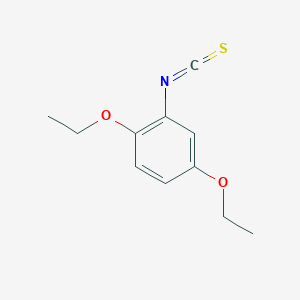
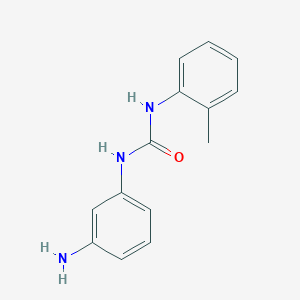


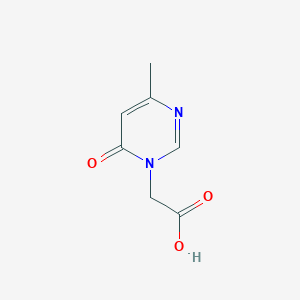
![2-[4-(2-Methoxyphenyl)piperazin-1-yl]acetohydrazide](/img/structure/B1460922.png)